Ethyl 3-phenylhexanoate
CAS No.:
Cat. No.: VC18603485
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | ethyl 3-phenylhexanoate |
| Standard InChI | InChI=1S/C14H20O2/c1-3-8-13(11-14(15)16-4-2)12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
| Standard InChI Key | SIOKCOZEJYLCTD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC(=O)OCC)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-phenylhexanoate belongs to the ester family, featuring a hexanoic acid chain esterified with ethanol and a phenyl substituent at the third carbon. Its molecular formula, CHO, corresponds to a molecular weight of 220.31 g/mol. The phenyl group introduces aromaticity, influencing both physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., electrophilic substitution potential).
Molecular Geometry and Stability
The compound’s stability arises from resonance within the ester functional group and hyperconjugation from the phenyl ring. Computational models predict a staggered conformation for the hexanoate chain, minimizing steric hindrance between the phenyl group and ester oxygen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 220.31 g/mol |
| Boiling Point (estimated) | 260–270°C |
| Density (25°C) | 1.01–1.03 g/cm |
| Refractive Index | 1.485–1.495 |
| Solubility in Water | <0.1 g/L (25°C) |
Synthesis and Industrial Production
Esterification Routes
The primary synthesis involves acid-catalyzed esterification of 3-phenylhexanoic acid with ethanol. Sulfuric acid (HSO) or p-toluenesulfonic acid (p-TsOH) typically serve as catalysts, with reflux conditions (110–120°C) driving the reaction to completion .
Reaction Equation:
Continuous-Flow Industrial Methods
Large-scale production employs continuous-flow reactors to enhance yield (85–90%) and reduce side products. Key parameters include:
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Temperature: 130–140°C
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Catalyst Loading: 2–3% HSO
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Residence Time: 30–45 minutes
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Esterification | HSO | 78 | 95 |
| Continuous-Flow | p-TsOH | 92 | 98 |
| Enzymatic (Lipase) | Immobilized BSL | 65 | 90 |
Chemical Reactivity and Functional Transformations
Hydrolysis and Saponification
Under acidic or basic conditions, ethyl 3-phenylhexanoate undergoes hydrolysis to yield 3-phenylhexanoic acid and ethanol. Alkaline hydrolysis (saponification) proceeds via nucleophilic acyl substitution:
Reduction and Transesterification
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to 3-phenylhexanol, a fragrance intermediate.
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Transesterification: Methanol or longer-chain alcohols displace ethanol in the presence of NaOMe, forming derivatives like methyl 3-phenylhexanoate.
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s floral-woody aroma profile makes it valuable in perfumery. Its stability under acidic conditions (pH 3–6) suits use in cosmetic formulations.
Pharmaceutical Intermediates
Ethyl 3-phenylhexanoate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its phenyl group enhances binding affinity to hydrophobic enzyme pockets.
Polymer Science
As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) by disrupting polymer crystallinity. Studies suggest a 15–20% increase in elongation at break when incorporated at 10% w/w.
Biological Activity and Toxicological Profile
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC: 128–256 µg/mL), likely due to membrane disruption.
Ecotoxicology
The compound’s low water solubility (0.08 g/L) and high logP (4.2) indicate bioaccumulation potential. Daphnia magna 48h LC: 12.5 mg/L.
Comparison with Structural Analogs
Table 3: Comparative Analysis of Aromatic Esters
| Compound | Molecular Formula | Boiling Point (°C) | logP | Key Application |
|---|---|---|---|---|
| Ethyl 3-phenylhexanoate | CHO | 265 | 4.2 | Fragrances, PVC plasticizers |
| Ethyl 3-phenylpropionate | CHO | 247–248 | 2.79 | Flavoring agents |
| Ethyl benzoate | CHO | 212 | 1.89 | Solvent, perfumery |
Future Research Directions
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Green Synthesis: Exploring ionic liquid or microwave-assisted esterification to reduce energy use.
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Drug Delivery Systems: Investigating liposomal encapsulation to enhance bioavailability of phenylhexanoate-derived therapeutics.
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Environmental Impact: Long-term ecotoxicity studies in aquatic ecosystems.
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